

# NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | NCATS-SM1441 |           |
| Cat. No.:            | B12363791    | Get Quote |

An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

NCATS-SM1441 is a novel, potent, and selective small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells.[1] Developed by the National Center for Advancing Translational Sciences (NCATS), this pyrazole-based compound has demonstrated significant promise as a therapeutic agent by targeting the metabolic vulnerability of tumors that rely on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This technical guide provides a comprehensive overview of NCATS-SM1441, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

# Introduction: The Role of Lactate Dehydrogenase in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key hallmarks of this metabolic reprogramming is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[2][3] This metabolic shift is facilitated by the upregulation of lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate with concomitant oxidation of NADH to NAD+.[4][5]



The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux, which provides cancer cells with ATP and essential biosynthetic precursors.[4] Furthermore, the resulting lactate-rich, acidic tumor microenvironment promotes tumor invasion, metastasis, and immune evasion. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer cells.

**NCATS-SM1441** was identified through a lead optimization campaign of a pyrazole-based series of compounds and has shown potent inhibition of both LDHA and LDHB, making it a valuable tool for studying the therapeutic potential of LDH inhibition.[1]

# NCATS-SM1441: Core Data and Properties

NCATS-SM1441 is a small molecule with the following chemical and biological properties:

| Property          | Value                                       | Reference |
|-------------------|---------------------------------------------|-----------|
| Molecular Formula | C31H25FN4O4S3                               | [1]       |
| CAS Registry No.  | 1964517-04-1                                | [1]       |
| Primary Target    | Lactate Dehydrogenase A (LDHA) and B (LDHB) | [1]       |

## **In Vitro Potency and Cytotoxicity**

**NCATS-SM1441** exhibits potent enzymatic inhibition of both LDHA and LDHB and demonstrates cytotoxic effects in various cancer cell lines.

| Assay Type           | Target/Cell Line                  | IC50   | Reference      |
|----------------------|-----------------------------------|--------|----------------|
| Enzymatic Inhibition | LDHA                              | 40 nM  | [6]            |
| Enzymatic Inhibition | LDHB                              | 40 nM  | [7]            |
| Cytotoxicity         | A673 (Ewing's<br>Sarcoma)         | 105 nM | MedchemExpress |
| Cytotoxicity         | MIA PaCa-2<br>(Pancreatic Cancer) | 347 nM | MedchemExpress |



#### In Vivo Pharmacokinetics

While specific pharmacokinetic parameters for **NCATS-SM1441** are not publicly available in a detailed tabular format, the lead optimization program focused on improving these properties for in vivo studies. The parent publication by Rai et al. (2020) indicates that **NCATS-SM1441** possesses desirable attributes for in vivo LDH inhibition studies.[5]

## **Mechanism of Action and Signaling Pathway**

**NCATS-SM1441** exerts its anticancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the delicate metabolic balance in cancer cells that are highly dependent on aerobic glycolysis.

### **Disruption of Glycolysis and NAD+ Regeneration**

By blocking the conversion of pyruvate to lactate, **NCATS-SM1441** prevents the regeneration of NAD+ from NADH.[4] The depletion of the cellular NAD+ pool inhibits the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, thereby halting the entire pathway. This leads to a rapid decrease in ATP production and an accumulation of glycolytic intermediates.

# **Induction of Oxidative Stress and Apoptosis**

The inhibition of LDH can force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production, leading to an increase in reactive oxygen species (ROS).[8] This elevated oxidative stress can damage cellular components and trigger apoptosis through the mitochondrial pathway.[8]

### **Targeting Tumors with Mitochondrial Defects**

Cancers with mitochondrial electron transport chain (ETC) defects, such as Hürthle cell carcinoma, are particularly vulnerable to LDH inhibition.[1] These tumors have a limited capacity for oxidative phosphorylation and are therefore heavily reliant on glycolysis for survival. By inhibiting LDH, **NCATS-SM1441** effectively shuts down the primary energy source of these cancer cells.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NCATS-SM1441 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363791#ncats-sm1441-as-a-lactate-dehydrogenase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com